3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, chlorobenzyl groups, and a dichlorophenyl moiety. Its molecular formula is C24H17Cl3N4O2, and it has a molecular weight of 499.788 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde to form 4-[(4-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The final step involves the condensation of this hydrazone with 2,4-dichlorobenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of chlorobenzyl and dichlorophenyl groups may enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups and its potential biological activities. The presence of both chlorobenzyl and dichlorophenyl groups may confer unique properties, such as enhanced stability and specific interactions with biological targets .
Properties
Molecular Formula |
C24H17Cl3N4O2 |
---|---|
Molecular Weight |
499.8 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H17Cl3N4O2/c25-18-6-1-15(2-7-18)14-33-20-9-4-16(5-10-20)22-12-23(30-29-22)24(32)31-28-13-17-3-8-19(26)11-21(17)27/h1-13H,14H2,(H,29,30)(H,31,32)/b28-13+ |
InChI Key |
WYLPOCBWZNGIDO-XODNFHPESA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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